(R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid” is a chemical compound with the molecular formula C16H21NO4 . It is used in research .
Physical and Chemical Properties Analysis
This compound should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .
Scientific Research Applications
Synthesis of Aldehyde Building Blocks : (R)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid has been utilized in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These are crucial in the combinatorial solid-phase synthesis of novel peptide isosteres (Groth & Meldal, 2001).
Pharmacological Characterization at Glutamate Receptors : This compound has also played a role in the synthesis and pharmacological characterization at glutamate receptors of various isomers of tricholomic acid (Pinto et al., 2008).
Development of Novel Amino Acid-Based Polymers : Its derivatives have been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to the creation of polymers with unique properties (Gao, Sanda, & Masuda, 2003).
Ring-Opening Metathesis Polymerization : The compound has been involved in the synthesis of amino acid-derived novel norbornene diester derivatives, which were then used in ring-opening metathesis polymerization to create polymers with high molecular weights (Sutthasupa, Terada, Sanda, & Masuda, 2007).
Synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate : This compound was used in the synthesis of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, which was further treated with various amines and hydrazines to afford amino substituted products (Bevk et al., 2001).
Preparation of Diastereomerically Pure Piperazine-2,5-diones : The compound has been used in the Ugi reaction to create diastereomerically pure, racemic piperazine-2,5-diones, an important process in molecular synthesis (Nikulnikov, Shumsky, & Krasavin, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-D-Igl-OH, also known as Boc-d-(2-inda)gly-oh, (2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid, or ®-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a specialty product used in proteomics research
Mode of Action
The compound is a derivative of the amino acid glycine, with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a commonly used protecting group for amines, particularly in peptide synthesis . It protects the amine group during reactions, preventing it from reacting with other compounds. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
The boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of amino functions . The compound may be involved in various biochemical pathways related to peptide synthesis and proteomics research.
Pharmacokinetics
The boc group is known to alter the pharmacokinetics of various drugs, improving their therapeutic potential .
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHRDDQOOBPTC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458853 | |
Record name | Boc-D-Igl-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181227-48-5 | |
Record name | Boc-D-Igl-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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